Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Conformational restriction Scaffold rigidity Physicochemical property

Zero rotatable bonds, pre-organized pharmacophore for reproducible SAR. This rigid bicyclic scaffold minimizes entropic penalty for superior ligand efficiency vs. flexible diamide analogs. Ideal for fragment-based drug design and developing metabolically stable peptidomimetics. Essential for achieving subtype selectivity in protease and GPCR targets.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 185757-16-8
Cat. No. B066374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
CAS185757-16-8
Synonyms1H-Pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione,hexahydro-(9CI)
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NCCC(=O)N2C1
InChIInChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12)
InChIKeyIVSUXHRSHLSJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS 185757-16-8) – Core Scaffold for Pyrrolodiazepinone-Based Molecular Design and Medicinal Chemistry


Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS 185757-16-8) is a bicyclic heterocyclic compound characterized by a fused pyrrolidine and diazepine ring system containing two ketone functionalities [1]. With the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol, this scaffold serves as a core structural motif in medicinal chemistry . Its rigid, conformationally constrained framework and defined hydrogen-bonding capacity (1 donor, 2 acceptors) make it a versatile building block for the design of novel therapeutic agents and the exploration of structure-activity relationships .

Why Generic Substitution Fails for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS 185757-16-8): The Critical Role of Conformational Rigidity and Precise Functional Group Presentation


Direct substitution of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione with structurally related analogs carries a high risk of experimental failure due to subtle but critical differences in molecular geometry and physicochemical properties. This compound's unique value proposition lies in its **complete conformational restriction**—it possesses zero rotatable bonds, which fully pre-organizes its pharmacophoric elements (the two carbonyl groups and the secondary amide) in a fixed spatial arrangement [1]. In contrast, seemingly similar linear or monocyclic diamide alternatives exhibit greater conformational flexibility and different hydrogen-bonding patterns, which can lead to divergent target engagement, altered binding kinetics, and off-target promiscuity . The precise presentation of its hydrogen-bond donor and acceptor groups, locked by the fused bicyclic system, is essential for achieving the selectivity and potency observed in advanced derivatives targeting enzymes like ACE and neurokinin receptors [2]. Generic substitution with a flexible analog will not replicate this constrained presentation, thereby undermining the fundamental structure-activity relationship (SAR) hypothesis of the research program.

Quantitative Differentiation Guide for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS 185757-16-8): A Comparative Analysis of Structural and Physicochemical Determinants


Conformational Restriction: Zero Rotatable Bonds vs. Flexible Diamide Analogs

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione possesses a rigid bicyclic framework that completely pre-organizes its pharmacophoric elements. This is in stark contrast to linear diamide or monocyclic lactam analogs, which exhibit significant conformational flexibility. The quantitative measure of this rigidity is the rotatable bond count: the target compound has **0 rotatable bonds**, whereas a common linear analog, N-acetyl-L-prolinamide, has **4 rotatable bonds** [1][2]. This difference directly impacts entropic penalties upon target binding and is a key driver of selectivity.

Conformational restriction Scaffold rigidity Physicochemical property Ligand pre-organization

Lipophilicity Profile: Balanced XLogP3-AA of -0.7 vs. More Lipophilic Pyrrolodiazepinone Derivatives

The lipophilicity of a compound, measured by LogP, is a critical determinant of its pharmacokinetic properties, including solubility, permeability, and metabolic stability. Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione has a computed XLogP3-AA value of **-0.7**, indicating a favorable balance between hydrophilicity and lipophilicity for oral bioavailability [1]. In comparison, a substituted analog, (3S,9aS)-2-Methoxy-3-methyl-4-methylene-hexahydro-pyrrolo[1,2-a][1,4]diazepine-1,5-dione (CAS 224636-69-5), is expected to have a significantly higher LogP (>1.5) due to the addition of methyl and methoxy groups, which can increase membrane permeability but also potentially elevate metabolic clearance and toxicity risk [2].

Lipophilicity XLogP Drug-likeness ADME property

Hydrogen-Bonding Capacity: A Defined 1-Donor, 2-Acceptor Profile for Targeted Molecular Recognition

The precise hydrogen-bonding network of a ligand is fundamental to its binding affinity and selectivity. Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione presents a defined profile of **1 hydrogen bond donor (HBD)** and **2 hydrogen bond acceptors (HBA)** [1]. This is distinct from the structurally related (S)-enantiomer (CAS 82939-02-4), which, while having the same atom count, may present a slightly different spatial orientation of these groups due to stereochemistry, potentially altering its binding mode [2]. More importantly, when compared to a monocyclic diketopiperazine analog like cyclo(Pro-Gly), which has 2 HBDs and 4 HBAs, the target compound's lower number of HBDs reduces the desolvation penalty and can improve membrane permeability [3].

Hydrogen bonding Molecular recognition Ligand efficiency Structure-based design

Optimal Application Scenarios for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione (CAS 185757-16-8) Based on Evidence-Based Differentiation


Fragment-Based Lead Discovery and Structure-Based Drug Design (SBDD)

The rigid, zero-rotatable-bond scaffold of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione makes it an ideal fragment for structure-based drug design [1]. Its pre-organized conformation minimizes the entropic penalty of binding, often resulting in higher ligand efficiency. Its balanced LogP (-0.7) ensures good solubility for fragment screening by X-ray crystallography or NMR [2]. Procurement of this specific scaffold is justified over flexible analogs, which would yield ambiguous electron density in crystallographic studies and less interpretable SAR.

Design of Selective Enzyme Inhibitors, particularly Proteases and Peptidases

This compound serves as a privileged scaffold for the design of enzyme inhibitors, as demonstrated by the potent ACE inhibitor (IC₅₀: 0.272 μM) derived from an elaborated benzofused analog [3]. The core diketopiperazine-like motif and defined HBD/HBA pattern are ideal for engaging catalytic residues in the active site of various serine and metalloproteases. Its use is recommended over simpler monocyclic diketopiperazines, as the fused pyrrolidine ring provides additional vectors for achieving subtype selectivity.

Synthesis of Conformationally Constrained Peptidomimetics and GPCR Ligands

The bicyclic core functions as a dipeptide mimetic, enforcing a specific turn conformation in peptide chains. This is crucial for developing metabolically stable agonists or antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) receptor, where pyrrolo[1,2-a][1,4]diazepine derivatives have been patented as antagonists [4]. Procuring this specific core over linear dipeptides or more flexible lactams is essential for maintaining the bioactive conformation necessary for potent and selective receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.